molecular formula C6H11ClN2O B2555401 2-Methylmorpholine-2-carbonitrile hydrochloride CAS No. 1205749-76-3

2-Methylmorpholine-2-carbonitrile hydrochloride

Cat. No.: B2555401
CAS No.: 1205749-76-3
M. Wt: 162.62
InChI Key: WREQXLQYVYTKMR-UHFFFAOYSA-N
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Description

2-Methylmorpholine-2-carbonitrile hydrochloride (CAS 1205749-76-3) is a high-purity chemical compound supplied for laboratory research use. This specialty morpholine derivative features a nitrile group at the 2-position, which can serve as a versatile handle for further synthetic transformations, making it a valuable building block in medicinal chemistry and drug discovery research . The molecular formula of the compound is C6H11ClN2O, and it has a molecular weight of 162.62 g/mol . Its structure is defined by the SMILES string "N#CC1(CNCCO1)C.Cl" . Researchers utilize this and related morpholine-based compounds as key intermediates in the synthesis of more complex molecules for pharmaceutical applications . As with all fine chemicals, proper handling procedures should be observed. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

2-methylmorpholine-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-6(4-7)5-8-2-3-9-6;/h8H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREQXLQYVYTKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205749-76-3
Record name 2-methylmorpholine-2-carbonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylmorpholine-2-carbonitrile hydrochloride typically involves the reaction of morpholine with a nitrile compound under specific conditions. One common method includes the use of methyl iodide and sodium cyanide in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

2-Methylmorpholine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylmorpholine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylmorpholine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 2-Methylmorpholine-2-carbonitrile hydrochloride
  • CAS No.: 1205749-76-3
  • Molecular Formula : C₆H₁₁ClN₂O
  • Molecular Weight : 162.62 g/mol
  • Structure : Features a morpholine ring substituted with a methyl group and a nitrile group at the 2-position, combined with a hydrochloride salt .

Synthesis
The compound is synthesized via a multi-step process involving nitrilation, hydroxylation, and hydrochlorination. Key catalysts include copper sulfate and sodium hydroxide for the nitrile group introduction .

Physical Properties

  • Solubility : Soluble in water and organic solvents (e.g., DMSO, DMF) .
  • Storage : Requires storage at -20°C in dry, dark conditions to prevent hygroscopic degradation .

Comparison with Structurally Similar Compounds

4-Benzyl-morpholine-2-carbonyl Chloride Hydrochloride

  • CAS No.: Not explicitly listed (see for synonyms).
  • Molecular Formula: C₁₂H₁₃Cl₂NO₂ (estimated).
  • Key Features : Contains a benzyl group and a reactive carbonyl chloride instead of a nitrile.
  • Applications : Used in peptide coupling and acylations due to the electrophilic carbonyl chloride group.
  • Reactivity : Higher electrophilicity compared to the nitrile group in the target compound, enabling faster nucleophilic substitutions .

2-Ethyl-2-(Trifluoromethyl)morpholine Hydrochloride

  • CAS No.: 2044870-93-9
  • Molecular Formula: C₇H₁₃ClF₃NO
  • Molecular Weight : 219.63 g/mol
  • Key Features : Substituted with ethyl and trifluoromethyl groups, enhancing lipophilicity and metabolic stability.
  • Applications : Valued in agrochemicals and fluorinated drug synthesis. The trifluoromethyl group imparts resistance to oxidative degradation .

Morpholine-2-carboxylic Acid Hydrochloride

  • CAS No.: 1273577-14-2
  • Molecular Formula: C₅H₁₀ClNO₃
  • Key Features : Replaces the nitrile with a carboxylic acid group.
  • Applications : Functions as a building block in peptide synthesis and metal-organic frameworks. The carboxylic acid enables conjugation via amide bonds .

2-Methylmorpholine Hydrochloride

  • CAS No.: 167946-94-3 (racemic), 1147108-99-3 (S-enantiomer)
  • Molecular Formula: C₅H₁₂ClNO
  • Molecular Weight : 153.61 g/mol
  • Key Features : Lacks the nitrile group, reducing reactivity but improving stability.
  • Applications : Used as a chiral auxiliary in asymmetric synthesis and as a solvent modifier .

Comparative Analysis

Structural and Functional Differences

Compound Functional Group Key Structural Feature Reactivity
Target Compound Nitrile Morpholine + CH₃/C≡N High (nucleophilic additions)
4-Benzyl-morpholine-2-carbonyl chloride Carbonyl chloride Benzyl + COCl Very high (electrophilic substitutions)
2-Ethyl-2-(Trifluoromethyl)morpholine CF₃/CH₂CH₃ Fluorinated alkyl chains Moderate (steric hindrance)
Morpholine-2-carboxylic acid Carboxylic acid COOH Moderate (amide/ester formation)
2-Methylmorpholine None (base structure) CH₃ substitution Low (limited functionalization)

Application-Specific Advantages

  • Target Compound : Superior for click chemistry and polymer crosslinking due to nitrile versatility .
  • 4-Benzyl-morpholine-2-carbonyl chloride : Preferred in rapid acylations for drug candidates .
  • Trifluoromethyl Derivative : Ideal for enhancing bioavailability in CNS drugs .
  • Carboxylic Acid Derivative : Optimal for bioconjugation and metal coordination .

Stability and Handling

  • The target compound’s hygroscopic nature necessitates stringent storage (-20°C, desiccated) compared to the more stable 2-methylmorpholine hydrochloride .
  • Fluorinated derivatives exhibit superior thermal and oxidative stability .

Biological Activity

2-Methylmorpholine-2-carbonitrile hydrochloride (CAS No. 1205749-76-3) is a compound with significant biological activity, characterized by its unique structural features, including a morpholine ring, a methyl group, and a nitrile functional group. This article reviews the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.

The mechanism of action of this compound primarily involves its electrophilic nitrile group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can alter the activity of these biomolecules, affecting various biochemical pathways. The compound is particularly useful in studies related to enzyme mechanisms and protein interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been shown to interact with bacterial topoisomerases, a target for many antibiotics, leading to inhibition of bacterial growth .
  • Enzyme Inhibition : The compound has been explored as a potential inhibitor for various enzymes, including purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. Its selective inhibition profile may provide avenues for therapeutic development against specific pathogens .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antibacterial Evaluation :
    • A study assessed the compound's minimum inhibitory concentration (MIC) against various bacterial strains. Results indicated MIC values below 0.25 μg/mL against Staphylococcus aureus and other multidrug-resistant strains .
    Bacterial StrainMIC (μg/mL)
    Staphylococcus aureus<0.25
    Escherichia coli1–4
    Pseudomonas aeruginosa1–8
  • Enzyme Interaction Studies :
    • Research demonstrated that the compound effectively inhibits PNP from Mycobacterium tuberculosis, exhibiting high selectivity over human PNP with IC50 values as low as 4 nM .

Applications in Research and Industry

The unique properties of this compound make it valuable in several areas:

  • Medicinal Chemistry : Its potential as a drug candidate for treating infections caused by resistant bacteria.
  • Organic Synthesis : Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity profile.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-methylmorpholine-2-carbonitrile hydrochloride, and what challenges arise during its purification?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving cyclization and nitrile functionalization. A common approach includes the use of N-methylmorpholine as a precursor, followed by cyanidation and hydrochloride salt formation under acidic conditions. Purification challenges include removing residual solvents and byproducts; techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) are recommended. Reaction efficiency depends on temperature control (e.g., maintaining 0–5°C during nitrile introduction) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : Use reversed-phase HPLC (RP-HPLC) with a C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0), and UV detection at 210 nm. Compare retention times against certified reference standards. Validate accuracy and precision per ICH guidelines, as demonstrated in analogous methodologies for related hydrochlorides .
  • Structural Confirmation : Employ 1^1H/13^13C NMR to verify morpholine ring protons (δ 3.5–4.0 ppm) and nitrile groups (δ 120–125 ppm in 13^13C). Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]+^+ at m/z 173.1 (free base) and chloride adducts .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does this compound function as an intermediate in photoaffinity labeling probes?

  • Methodological Answer : The nitrile group acts as a photoreactive moiety, enabling covalent bonding with target biomolecules under UV light (~360 nm). In probe design, it is conjugated to peptides or small molecules via NHS ester linkages. Post-irradiation, crosslinked complexes are analyzed via SDS-PAGE or LC-MS to map protein interactions. Optimization requires testing irradiation duration (5–30 seconds) and solvent compatibility (e.g., DMSO/PBS mixtures) .

Q. What strategies mitigate impurities like N-methylmorpholine or unreacted nitrile precursors in large-scale synthesis?

  • Methodological Answer :

  • Byproduct Removal : Use aqueous wash steps (pH 7.4 buffer) to isolate the hydrochloride salt from neutral impurities.
  • Chromatographic Refinement : Gradient elution with ion-pair reagents (e.g., heptafluorobutyric acid) enhances separation of charged species.
  • Process Monitoring : In-line FTIR tracks nitrile conversion efficiency (>95% target) to minimize residual reactants .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate solutions (1 mg/mL) in buffers (pH 2–9) at 25°C. Monitor degradation via HPLC every 24 hours. The compound is most stable at pH 4–6, with <5% decomposition over 72 hours.
  • Thermal Stability : Store solid samples at 40°C/75% RH for 4 weeks. No significant loss occurs if moisture is controlled (<0.1% w/w) .

Q. Can computational models predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate electrophilicity indices for the nitrile group. High electrophilicity (ω > 3.5 eV) suggests rapid reactivity with thiols or amines. Validate predictions via kinetic assays (e.g., tracking cyanide release in the presence of glutathione) .

Q. How do researchers resolve contradictory data on the compound’s acute toxicity in preclinical studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles or solvent carriers (e.g., DMSO vs. saline). Standardize testing protocols:

  • In Vivo Models : Administer doses (10–100 mg/kg) to rodents, monitoring for 48-hour delayed neurotoxicity (e.g., motor dysfunction).
  • Analytical Cross-Check : Use LC-MS to confirm compound integrity in administered solutions, ruling out degradation artifacts .

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